molecular formula C10H15ClN2 B13425371 1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- CAS No. 42198-15-2

1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl-

Cat. No.: B13425371
CAS No.: 42198-15-2
M. Wt: 198.69 g/mol
InChI Key: HOPWDBMQHJBDIP-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom and a methyl group attached to the second carbon atom of the propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- typically involves the reaction of 4-chlorobenzylamine with 2-methyl-1,2-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as anhydrous tetrahydrofuran (THF) and a base like sodium hydride (NaH). The mixture is cooled to 0°C under a nitrogen atmosphere before the addition of the acyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediamine, N1-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42198-15-2

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1-N-(4-chlorophenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,13H,7,12H2,1-2H3

InChI Key

HOPWDBMQHJBDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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